![molecular formula C20H14ClN3O4S2 B2504258 ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate CAS No. 1110970-05-2](/img/structure/B2504258.png)

ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

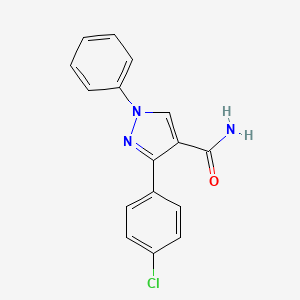

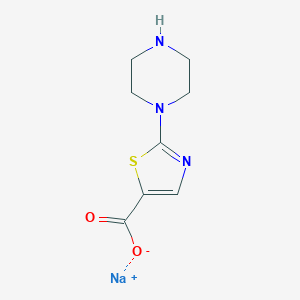

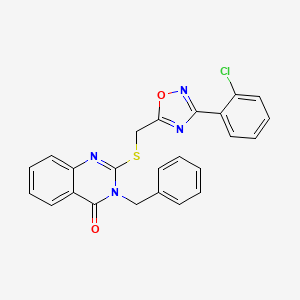

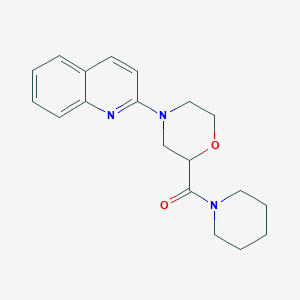

The compound , ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate, is a complex organic molecule that appears to be related to the quinazoline family of compounds. Quinazolines are heterocyclic compounds that have found use in various applications, particularly as antimicrobial agents due to their bioactive properties.

Synthesis Analysis

The synthesis of related benzo[h]quinazoline derivatives has been described in the literature. For instance, the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization in the presence of sulfuric acid, provides a method to synthesize ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate, which can be further converted into heterocyclic systems containing a benzo[h]quinazoline fragment . Additionally, the synthesis of quinazoline derivatives has been achieved by reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, followed by treatment with aryl isothiocyanates to yield various amide derivatives . These methods highlight the potential pathways that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing nitrogen atoms. The presence of substituents such as chloro, oxo, thioxo, and carboxamido groups can significantly influence the chemical behavior and properties of these molecules. The structural confirmation of such compounds is typically achieved through elemental analysis and spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For example, the reaction of quinazoline derivatives with hydrazine hydrate can lead to the formation of amino-carboxamide compounds, which can then react with isothiocyanates to form thioxo methyl-amides . These reactions demonstrate the reactivity of the quinazoline core and its potential to be modified into diverse bioactive molecules.

Physical and Chemical Properties Analysis

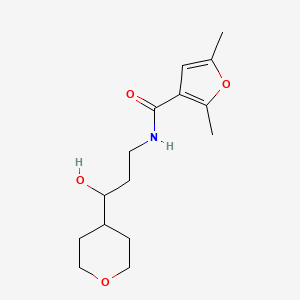

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The presence of ethyl groups can increase lipophilicity, potentially affecting the compound's bioavailability and distribution. The antimicrobial activity of these compounds has been screened against various bacterial and fungal strains, indicating their potential as therapeutic agents . The detailed properties of the specific compound would require further experimental data for a comprehensive analysis.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

- Ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate is involved in the synthesis of various chemical compounds. For example, it's used in the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, showcasing its relevance in chemical compound formation and structural analysis (Rimaz et al., 2009).

Antimicrobial Properties

- Compounds derived from this compound have been investigated for their potential antimicrobial properties. New quinazolines synthesized from this compound showed significant antibacterial and antifungal activities, indicating its importance in the development of antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Advanced Organic Synthesis

- This compound is integral in the advanced synthesis of various organic molecules, such as thiazolopyrimidines, demonstrating its role in organic chemistry and pharmaceutical research (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Structural and Biological Studies

- This compound is used in the structural and biological studies of new 3(4H)-quinazolinone derivatives. These studies contribute to the understanding of their antibacterial and antifungal activities, showcasing the compound's utility in medicinal chemistry (El-Shenawy, 2017).

Wirkmechanismus

Target of Action

The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to predict the exact biochemical pathways it might affect. Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Eigenschaften

IUPAC Name |

ethyl 4-[(8-chloro-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O4S2/c1-2-28-19(27)10-3-6-12(7-4-10)22-18(26)15-16-23-17(25)13-8-5-11(21)9-14(13)24(16)20(29)30-15/h3-9H,2H2,1H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWXYYOUPQOOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)